Acetyl tetrapeptide-3 Acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

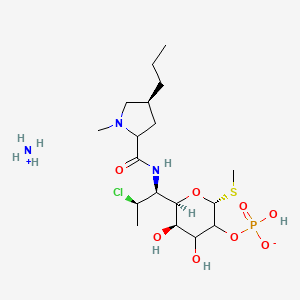

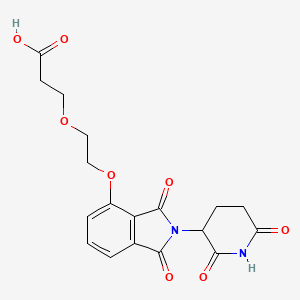

Acetyl tetrapeptide-3 acetate is a synthetic biomimetic peptide composed of four amino acids: lysine, glycine, histidine, and lysine. This compound is known for its tissue-protective properties and its ability to stimulate tissue remodeling. It is widely used in cosmetic products, particularly in hair care formulations, due to its efficacy in preventing hair loss and promoting hair growth .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Acetyl tetrapeptide-3 acetate is synthesized through the acetylation reaction of tetrapeptide-3. The synthesis involves the coupling of amino acids in a specific sequence, followed by acetylation to enhance stability and biocompatibility. The process typically employs solid-phase peptide synthesis (SPPS), which allows for the efficient assembly of the peptide chain without the need for column purification after each coupling and deprotection step .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The final product is then purified using high-performance liquid chromatography (HPLC) to remove any impurities .

Analyse Des Réactions Chimiques

Types of Reactions: Acetyl tetrapeptide-3 acetate primarily undergoes substitution reactions due to the presence of functional groups in its structure. These reactions can involve the modification of the peptide chain or the acetyl group to enhance its properties .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include coupling agents like N,N’-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS). The reactions are typically carried out under mild conditions to preserve the integrity of the peptide chain .

Major Products Formed: The major products formed from the reactions involving this compound are modified peptides with enhanced stability, biocompatibility, and efficacy. These modifications can include the addition of functional groups or the substitution of amino acids to improve the compound’s properties .

Applications De Recherche Scientifique

Acetyl tetrapeptide-3 acetate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying peptide synthesis and modification. In biology, it is employed in research on cell signaling and tissue remodeling. In medicine, it is investigated for its potential therapeutic effects in treating hair loss and promoting hair growth. In the cosmetic industry, it is widely used in hair care products to prevent hair loss and stimulate hair growth .

Mécanisme D'action

The mechanism of action of acetyl tetrapeptide-3 acetate involves its interaction with specific receptors in the human body, mimicking the biological functions of natural peptides. It stimulates the synthesis of extracellular matrix proteins, such as type III collagen and laminin, which are essential for tissue remodeling and hair follicle anchoring. Additionally, it inhibits the activity of the 5-α reductase enzyme, reducing the levels of dihydrotestosterone (DHT), a hormone responsible for hair loss .

Comparaison Avec Des Composés Similaires

Acetyl tetrapeptide-3 acetate is often compared with other biomimetic peptides, such as acetyl tetrapeptide-9 and acetyl tetrapeptide-11. While all these peptides share similar structural characteristics, this compound is unique in its ability to stimulate hair growth and prevent hair loss. Acetyl tetrapeptide-9 is known for its role in stimulating collagen synthesis, while acetyl tetrapeptide-11 promotes keratinocyte cell growth .

List of Similar Compounds:- Acetyl tetrapeptide-9

- Acetyl tetrapeptide-11

- Palmitoyl pentapeptide-4

- Copper tripeptide

Propriétés

Formule moléculaire |

C24H43N9O7 |

|---|---|

Poids moléculaire |

569.7 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-6-aminohexanamide;acetic acid |

InChI |

InChI=1S/C22H39N9O5.C2H4O2/c1-14(32)29-17(7-3-5-9-24)21(35)27-12-19(33)30-18(10-15-11-26-13-28-15)22(36)31-16(20(25)34)6-2-4-8-23;1-2(3)4/h11,13,16-18H,2-10,12,23-24H2,1H3,(H2,25,34)(H,26,28)(H,27,35)(H,29,32)(H,30,33)(H,31,36);1H3,(H,3,4)/t16-,17-,18-;/m0./s1 |

Clé InChI |

ABOZUSDFQLCWFB-UVJOBNTFSA-N |

SMILES isomérique |

CC(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)N.CC(=O)O |

SMILES canonique |

CC(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)N.CC(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Oxatricyclo[4.3.0.0~2,8~]nonane](/img/structure/B14758821.png)

![Benzo[c][2,7]naphthyridine](/img/structure/B14758833.png)

![(2R,3R,4S,5S,6R)-2-[(2E)-6-hydroxy-2,6-dimethylocta-2,7-dienoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14758846.png)

![10-(2-Hydroxyethyl)benzo[g]pteridine-2,4-dione](/img/structure/B14758848.png)

![2-[[6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-[[1-[3-[(2-cyano-5-fluorophenyl)methyl]-1-methyl-2,6-dioxopyrimidin-4-yl]piperidin-3-yl]amino]benzonitrile](/img/structure/B14758854.png)